molecular formula C8H12O B13459245 4-Ethynyl-2,2-dimethyloxolane

4-Ethynyl-2,2-dimethyloxolane

Cat. No.: B13459245
M. Wt: 124.18 g/mol
InChI Key: DQIUYEYTCZWXNT-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2-dimethyloxolane is an organic compound characterized by the presence of an ethynyl group attached to a dimethyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,2-dimethyloxolane typically involves the use of specific starting materials and reaction conditions. One common method involves the use of 4-(1-ethoxyethoxy)-2-butanone as a raw material, followed by a two-step reaction process . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,2-dimethyloxolane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce alkanes or alcohols.

Scientific Research Applications

4-Ethynyl-2,2-dimethyloxolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2-dimethyloxolane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethynyl-2,2-dimethyloxolane include other ethynyl-substituted oxolanes and related heterocyclic compounds. Examples include 4-Ethynyl-2,4-dimethyl-1,3-dioxane and 4-Ethynyl-2-fluoro-2’-deoxyadenosine .

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

4-ethynyl-2,2-dimethyloxolane

InChI

InChI=1S/C8H12O/c1-4-7-5-8(2,3)9-6-7/h1,7H,5-6H2,2-3H3

InChI Key

DQIUYEYTCZWXNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)C#C)C

Origin of Product

United States

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